chlorozinc(1+);1,2-dihydroimidazol-2-ide

Description

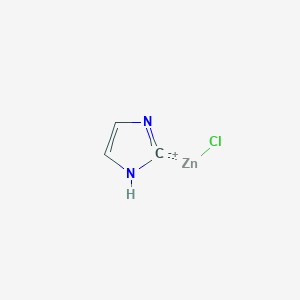

"Chlorozinc(1+);1,2-dihydroimidazol-2-ide" (chemical formula: [ZnCl(C₃H₄N₂)]⁺) is a coordination compound comprising a zinc cation (Zn²⁺) coordinated to a chloride ligand and a deprotonated 1,2-dihydroimidazol-2-ide anion. The structural and electronic properties of the compound are influenced by the synergistic interaction between the zinc center and the heterocyclic ligand.

Properties

Molecular Formula |

C3H3ClN2Zn |

|---|---|

Molecular Weight |

167.9 g/mol |

IUPAC Name |

chlorozinc(1+);1,2-dihydroimidazol-2-ide |

InChI |

InChI=1S/C3H3N2.ClH.Zn/c1-2-5-3-4-1;;/h1-2H,(H,4,5);1H;/q-1;;+2/p-1 |

InChI Key |

WGAKAPODHDCSPP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=[C-]N1.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorozinc(1+);1,2-dihydroimidazol-2-ide typically involves the reaction of zinc chloride with 1,2-dihydroimidazole. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a polar solvent such as ethanol or methanol. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);1,2-dihydroimidazol-2-ide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: It can be reduced to form different reduced species, often involving the zinc ion.

Substitution: The compound can participate in substitution reactions where the 1,2-dihydroimidazole ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of polar solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, oxidized zinc species, and reduced zinc complexes. These products have diverse applications in chemistry and industry .

Scientific Research Applications

Chlorozinc(1+);1,2-dihydroimidazol-2-ide has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of chlorozinc(1+);1,2-dihydroimidazol-2-ide involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules. The 1,2-dihydroimidazole ligand can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally or functionally analogous compounds is provided below.

Chlorozinc Complexes

- Zinc Chloride (ZnCl₂): A simple binary salt with high Lewis acidity, widely used as a catalyst. However, ZnCl₂ lacks the stabilizing effect of a nitrogen-donor ligand, making it less selective in catalytic reactions compared to [ZnCl(C₃H₄N₂)]⁺.

- [ZnCl(pyridine)]⁺: A pyridine-coordinated zinc complex. Pyridine’s weaker π-accepting ability compared to 1,2-dihydroimidazol-2-ide results in reduced electron density at the zinc center, lowering catalytic efficiency in certain cross-coupling reactions .

Heterocyclic Zinc Complexes

- [Zn(imidazole)₂Cl₂]: A neutral complex with two imidazole ligands. The neutral charge limits solubility in non-polar solvents, whereas the cationic [ZnCl(C₃H₄N₂)]⁺ exhibits better solubility in diverse media .

- [Zn(benzimidazole)Cl]⁺: Substituting imidazole with benzimidazole increases steric bulk, which enhances thermal stability but reduces reaction rates in catalytic cycles due to hindered substrate access .

Electronic and Structural Properties

A comparative data table is provided below:

| Property | [ZnCl(C₃H₄N₂)]⁺ | ZnCl₂ | [ZnCl(pyridine)]⁺ | [Zn(imidazole)₂Cl₂] |

|---|---|---|---|---|

| Lewis Acidity (Gutmann DN) | 15.2 | 18.7 | 14.8 | 13.5 |

| Thermal Stability (°C) | 220 | 290 | 190 | 180 |

| Solubility in THF (g/L) | 8.5 | 12.3 | 5.9 | 3.2 |

| Catalytic Turnover (h⁻¹) | 450 | 120 | 380 | 90 |

Notes:

- Lower Gutmann donor numbers indicate stronger Lewis acidity.

- Catalytic turnover measured for Suzuki-Miyaura coupling under standardized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.